molecular formula C16H19ClN2O4 B597125 L-N-Boc-6-chlorotryptophan CAS No. 1234875-52-5

L-N-Boc-6-chlorotryptophan

Cat. No.: B597125
CAS No.: 1234875-52-5
M. Wt: 338.788
InChI Key: QIUZGOVYNVWFFN-ZDUSSCGKSA-N
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Description

L-N-Boc-6-chlorotryptophan is a chemical compound that belongs to the class of tryptophan derivatives. It is a modified form of tryptophan that has a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chlorine atom attached to the 6-position of the indole ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-N-Boc-6-chlorotryptophan typically involves the protection of the amino group of 6-chlorotryptophan with a Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-N-Boc-6-chlorotryptophan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 6-chlorotryptophan.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection Reactions: The Boc group is removed using acids like trifluoroacetic acid (TFA) in DCM at room temperature.

Major Products Formed

    Substitution Reactions: The major products are substituted tryptophan derivatives.

    Deprotection Reactions: The major product is 6-chlorotryptophan.

Scientific Research Applications

L-N-Boc-6-chlorotryptophan has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme-substrate interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of L-N-Boc-6-chlorotryptophan involves its interaction with specific molecular targets. The Boc protecting group provides stability and prevents unwanted reactions during synthesis. The chlorine atom on the indole ring can participate in various biochemical interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-L-tryptophan: Similar structure but lacks the Boc protecting group.

    5-Chloro-L-tryptophan: Chlorine atom is at the 5-position instead of the 6-position.

    4-Chloro-L-phenylalanine: Similar halogenated amino acid but with a phenylalanine backbone.

Uniqueness

L-N-Boc-6-chlorotryptophan is unique due to the presence of both the Boc protecting group and the chlorine atom at the 6-position of the indole ring. This combination provides specific reactivity and stability, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

(2S)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUZGOVYNVWFFN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680989
Record name N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234875-52-5
Record name N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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